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3,4-Didehydroretinoic acid

Catalog No.
S605019
CAS No.
4159-20-0
M.F
C20H26O2
M. Wt
298.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Didehydroretinoic acid

CAS Number

4159-20-0

Product Name

3,4-Didehydroretinoic acid

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenoic acid

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C20H26O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6-12,14H,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+

InChI Key

SYESMXTWOAQFET-YCNIQYBTSA-N

SMILES

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Synonyms

(all-E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2,4,6,8-nonatetraenoic Acid; 3-Dehydroretinoic Acid; 3,4-Didehydro-all-trans-retinoic Acid; 3,4-Didehydroretinoic Acid; Ro 8-7057; Vitamin A2 Acid; all-trans-Vitamin A2 Acid; all-trans-V

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Isomeric SMILES

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C

Metabolism and Function:

,4-Didehydroretinoic acid (3,4-DDRA) is a metabolite of vitamin A, belonging to the class of retinoids. While structurally similar to all-trans retinoic acid (ATRA), a well-studied retinoid with diverse biological functions, 3,4-DDRA exhibits distinct properties and research suggests it plays a unique role in specific contexts.

Studies have explored the metabolism of 3,4-DDRA in human epidermal keratinocytes, demonstrating its interaction with ATRA. [Source: National Institutes of Health, ] ATRA treatment was found to decrease the production of 3,4-DDRA while increasing retinyl ester storage, suggesting a potential regulatory role of ATRA in 3,4-DDRA metabolism.

Embryonic Development:

Research has compared the effects of 3,4-DDRA and ATRA on avian embryonic development, particularly focusing on neuronal survival and differentiation. While both retinoids displayed supportive effects, the study suggests that 3,4-DDRA plays a distinct and crucial role in chick neuronal development, potentially through mechanisms not shared by ATRA. [Source: National Institutes of Health, ]

3,4-Didehydroretinoic acid is a retinoid compound derived from all-trans-retinoic acid through the desaturation of the beta-ionone ring. Its chemical formula is C20H26O2C_{20}H_{26}O_{2}, and it plays significant roles in various biological processes, particularly in the regulation of gene expression and cellular differentiation. This compound is recognized for its structural similarity to other retinoids, which are vital for numerous physiological functions, including vision, immune response, and embryonic development .

The mechanism of action of 3,4-didehydroretinoic acid is not fully understood. However, due to its structural similarity to retinoic acid, it is hypothesized to interact with retinoic acid receptors (RARs) which are present in various cell types throughout the body []. These receptors play a role in regulating gene expression. Further research is needed to elucidate the specific mechanism by which 3,4-didehydroretinoic acid exerts its effects.

One area of investigation suggests that 3,4-didehydroretinoic acid may have neuroprotective properties. In a study using a mouse model of amyotrophic lateral sclerosis (ALS), treatment with 3,4-didehydroretinoic acid appeared to slow disease progression and improve motor function, possibly by reducing inflammation and promoting the survival of motor neurons [].

The primary chemical reaction involving 3,4-didehydroretinoic acid is its conversion from all-trans-retinoic acid. This transformation involves the removal of two hydrogen atoms from the beta-ionone ring, resulting in a double bond formation. The reaction can be summarized as follows:

  • Conversion of all-trans-retinoic acid to 3,4-didehydroretinoic acid:
    All trans retinoic acid3 4 Didehydroretinoic acid\text{All trans retinoic acid}\rightarrow \text{3 4 Didehydroretinoic acid}

Additionally, 3,4-didehydroretinoic acid can undergo further metabolic transformations involving oxidation and conjugation reactions, leading to various metabolites that may have distinct biological activities .

3,4-Didehydroretinoic acid exhibits several biological activities:

  • Gene Regulation: It functions as a ligand for retinoic acid receptors (RARs), influencing gene transcription involved in development and differentiation.
  • Cellular Differentiation: This compound promotes differentiation in various cell types, particularly in neuronal and epithelial cells.
  • Neuroprotective Effects: Research indicates that 3,4-didehydroretinoic acid may have protective effects against neuroinflammation and could be beneficial in treating neurodegenerative diseases .

The synthesis of 3,4-didehydroretinoic acid can be achieved through various methods:

  • Chemical Synthesis: This involves multi-step organic reactions starting from retinol or retinoic acid. Key steps include:
    • Desaturation of the beta-ionone ring using specific reagents.
    • Purification through chromatographic techniques.
  • Biological Synthesis: Enzymatic pathways in certain organisms can convert retinol to 3,4-didehydroretinoic acid through specific dehydrogenase enzymes that facilitate the desaturation process .

3,4-Didehydroretinoic acid has several applications:

  • Pharmaceutical Development: It is being explored for its potential use in treating conditions related to neuroinflammation and cancer.
  • Research Tool: Utilized in studies investigating retinoid signaling pathways and their implications in developmental biology.
  • Cosmetic Industry: Due to its role in skin differentiation and regeneration, it may be included in formulations aimed at improving skin health .

Several compounds share structural similarities with 3,4-didehydroretinoic acid. Below is a comparison highlighting their unique features:

Compound NameChemical FormulaUnique Features
All-trans-retinoic acidC20H28O2C_{20}H_{28}O_{2}Precursor to 3,4-didehydroretinoic acid; widely studied for its role in development.
9-cis-retinoic acidC20H28O2C_{20}H_{28}O_{2}Binds to retinoid X receptors; involved in different signaling pathways compared to all-trans forms.
RetinolC20H30OC_{20}H_{30}OThe alcohol form; serves as a precursor for retinoic acids.
3,4-DidehydroretinolC20H28OC_{20}H_{28}ODirectly related compound; serves as an intermediate in metabolic pathways leading to didehydroretinoic acids.

XLogP3

5.6

Wikipedia

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenoic acid

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> Retinoids [PR0109]

Dates

Last modified: 08-15-2023

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